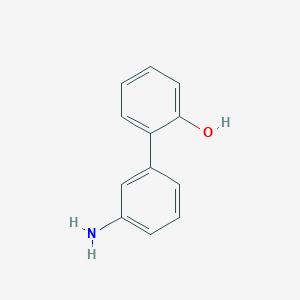
2-(3-Aminophenyl)phenol
Overview
Description
“2-(3-Aminophenyl)phenol” is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.23 . It is also known as 3’-amino [1,1’-biphenyl]-2-ol .
Synthesis Analysis
A new Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio . The structure of the ligand was characterized using different spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “2-(3-Aminophenyl)phenol” is complex and involves interactions with various compounds. Phenolic compounds are known to interact with proteins, altering their structure and properties . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .
Chemical Reactions Analysis
The ligand and the complexes were evaluated for their antibacterial and antifungal activity against gram-positive bacteria, gram-negative bacteria, and fungi . The compounds showed effective antifungal and antibacterial activities against different microorganisms . Yb (III) complex showed the highest biological activity against most tested bacteria .
Scientific Research Applications
1. Synthesis of Schiff Base Metal Complexes
- Summary of Application: A new Schiff base ligand (E)-2-(((3 aminophenyl)imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio . This ligand has been used to synthesize a new series of metal complexes with La (III), Er (III), and Yb (III) .
- Methods of Application: The structure of the ligand was characterized using different spectroscopic techniques . The structural features of the complexes have been obtained from their elemental analyses, molar conductivity, ESI-Mass, FT-IR, UV-VIS spectra, magnetic susceptibility, and thermogravimetric analysis (TG) .
- Results or Outcomes: The ligand and the complexes were evaluated for their antibacterial and antifungal activity against gram-positive bacteria, gram-negative bacteria, and fungi . The compounds showed effective antifungal and antibacterial activities against different microorganisms . The Yb (III) complex showed the highest biological activity against most tested bacteria .
2. Industrial Applications of Phenolic Compounds
- Summary of Application: Phenolic compounds, including 2-(3-Aminophenyl)phenol, have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . This has led to great interest in their use by several industries .
- Results or Outcomes: Despite their large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
3. Synthesis of Fluorescent Dyes
- Summary of Application: One of the most relevant applications of the substance is the synthesis of 3-(diethylamino)phenol, a key intermediate for the preparation of several fluorescent dyes, such as rhodamine B .
- Methods of Application: The synthesis process involves the reaction of 2-(3-Aminophenyl)phenol with diethylamine .
- Results or Outcomes: The resulting compound, 3-(diethylamino)phenol, is used in the preparation of fluorescent dyes .
4. Hair Dye Colorants and Stabilizers
- Summary of Application: 2-(3-Aminophenyl)phenol is used in the formulation of hair dye colorants . It is also used as a stabilizer for chlorine-containing thermoplastics .
- Methods of Application: The compound is incorporated into the formulation of hair dyes and thermoplastics .
- Results or Outcomes: The use of 2-(3-Aminophenyl)phenol improves the color stability of hair dyes and the thermal stability of chlorine-containing thermoplastics .
5. Synthesis of Schiff Base Metal Complexes
- Summary of Application: A new Schiff base named (E)-2-(((3-aminophenyl)imino)methyl)phenol (also known as N-salicylidene-m-phenylenediamine, HL) was obtained through a condensation reaction of m-phenylenediamine and salicylaldehyde in a 1:1 molar ratio . This Schiff base was involved in the complexation reaction with a series of metal cations named Cr (III), Mn (II), Fe (III), Co (II), Ni (II), Cu (II), Zn (II), and Cd (II) .
- Methods of Application: The newly synthesized compounds were characterized by means of elemental analysis, IR-, UV-vis- and 1H NMR spectroscopy, mass-spectrometry, magnetic susceptibility, conductivity, and thermal analyses .
- Results or Outcomes: The antimicrobial activity of the discussed compounds, together with the molecular docking results, were also reported .
6. Antiseptics and Disinfectants
- Summary of Application: Phenols, including 2-(3-Aminophenyl)phenol, are widely used as antiseptics (substances that kill microorganisms on living tissue) and as disinfectants (substances intended to kill microorganisms on inanimate objects such as furniture or floors) .
- Methods of Application: The bioactivities of phenolic compounds are often proven in vitro .
- Results or Outcomes: The first widely used antiseptic was phenol . Joseph Lister used it for antiseptic surgery in 1867 .
Safety And Hazards
Future Directions
The future directions of “2-(3-Aminophenyl)phenol” research could involve further exploration of its biological activity, particularly its antibacterial and antifungal properties . Additionally, its potential applications in the food industry, due to its interactions with proteins, could be another area of future research .
properties
IUPAC Name |
2-(3-aminophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKSSIREUNVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621457 | |
| Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)phenol | |
CAS RN |
161887-01-0 | |
| Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)
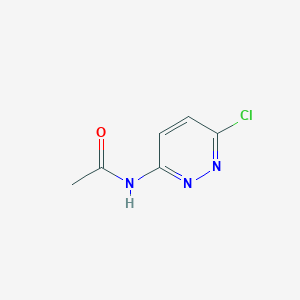
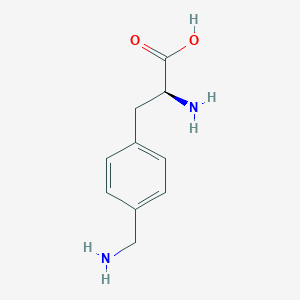
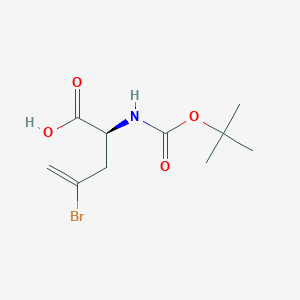
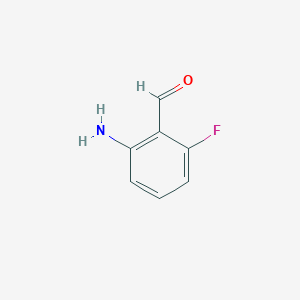
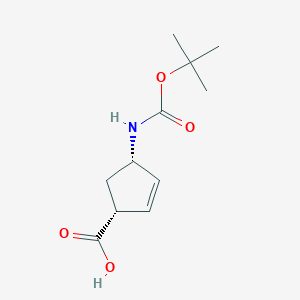
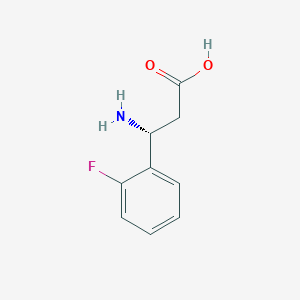
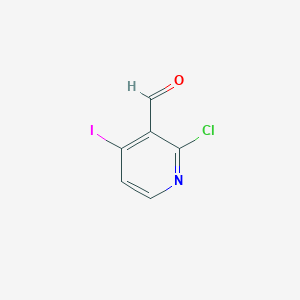
![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)
![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)
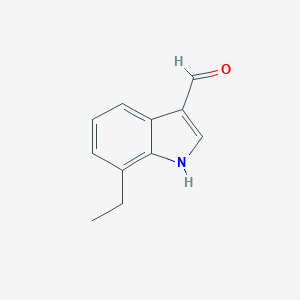
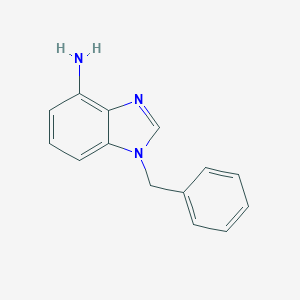
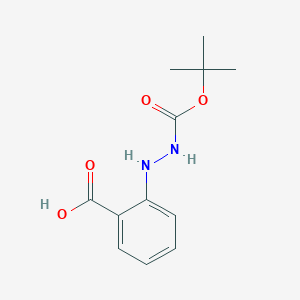
![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)